2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol
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Description
“2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol” is a chemical compound that contains a benzene ring with two hydroxyl groups (making it a type of dihydroxybenzene or benzenediol) and two azepan-1-ylmethyl groups .
Molecular Structure Analysis
The molecular structure of “2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol” would consist of a benzene ring with two hydroxyl groups attached at the 1 and 4 positions, and two azepan-1-ylmethyl groups attached at the 2 and 5 positions .Scientific Research Applications
Polymer Synthesis and Characterization
Research on bifunctional organic molecules like "2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol" often focuses on their utilization in synthesizing novel polymers. For instance, Jiang et al. (2014) explored the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, highlighting the potential for creating sustainable materials from renewable resources. These studies contribute to the development of environmentally friendly materials with applications ranging from packaging to biomedical engineering (Jiang et al., 2014).
Metal-Organic Frameworks (MOFs)
The use of bifunctional ligands in constructing metal-organic frameworks (MOFs) has been extensively studied. Xiaoju Li et al. (2012) reported on the synthesis of novel 2D cadmium(II) MOFs using flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands. These materials exhibit unique structural features and have potential applications in gas storage, separation, and catalysis due to their porosity and tunable functionalities (Li et al., 2012).
Coordination Polymers
The flexible nature of bis(imidazole) ligands, similar in concept to "2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol," allows for the assembly of coordination polymers with diverse structures. Gao et al. (2004) demonstrated the formation of 2-D coordination polymers with manganese(II), showcasing the influence of ligand flexibility on the resulting polymeric structures. Such materials are of interest for their magnetic, luminescent, and electrochemical properties, which can be tailored for specific applications (Gao et al., 2004).
properties
IUPAC Name |
2,5-bis(azepan-1-ylmethyl)benzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c23-19-14-18(16-22-11-7-3-4-8-12-22)20(24)13-17(19)15-21-9-5-1-2-6-10-21/h13-14,23-24H,1-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEIBGMJALJIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=C(C=C2O)CN3CCCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol |
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